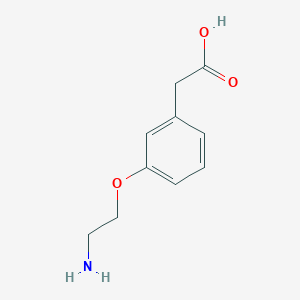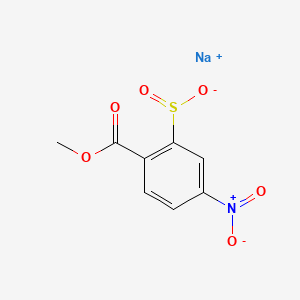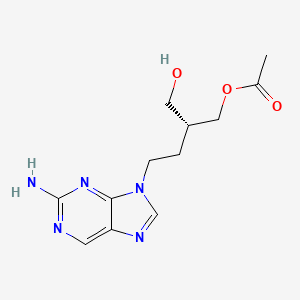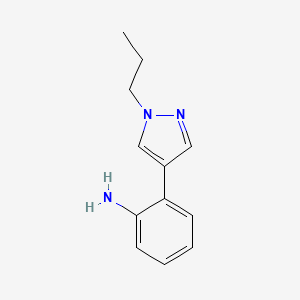
2-(1-Propyl-1h-pyrazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Propyl-1h-pyrazol-4-yl)aniline: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a propyl group attached to the nitrogen atom of the pyrazole ring and an aniline moiety at the 2-position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Propyl-1h-pyrazol-4-yl)aniline typically involves the condensation of pyrazole-4-carbaldehydes with aniline derivatives. One common method is the one-pot condensation reaction, where pyrazole-4-carbaldehydes react with aniline in the presence of a catalyst such as chloro(trimethyl)silane under specific conditions (e.g., pyridine, 90°C, ambient air) to afford the desired product in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Propyl-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted aniline derivatives with various functional groups on the aromatic ring.
Applications De Recherche Scientifique
Chemistry: 2-(1-Propyl-1h-pyrazol-4-yl)aniline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It has shown promising activity against certain bacterial strains and has been evaluated for its ability to inhibit inflammatory pathways .
Medicine: The compound’s potential as a therapeutic agent has been explored in the development of new drugs. Its pyrazole core structure is known to interact with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates .
Mécanisme D'action
The mechanism of action of 2-(1-Propyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its aniline moiety can interact with cellular receptors, influencing various biological processes .
Comparaison Avec Des Composés Similaires
2-(1-Propyl-1h-pyrazol-4-yl)benzimidazole: Similar structure with a benzimidazole ring instead of an aniline moiety.
4-(1-Propyl-1h-pyrazol-4-yl)aniline: Similar structure with the propyl group attached at a different position on the pyrazole ring.
2-(1-Propyl-1h-pyrazol-4-yl)phenol: Similar structure with a phenol moiety instead of an aniline moiety.
Uniqueness: 2-(1-Propyl-1h-pyrazol-4-yl)aniline is unique due to its specific combination of a pyrazole ring with a propyl group and an aniline moiety. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
2-(1-propylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7,13H2,1H3 |
Clé InChI |
AQHSZSCHCQVSAF-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
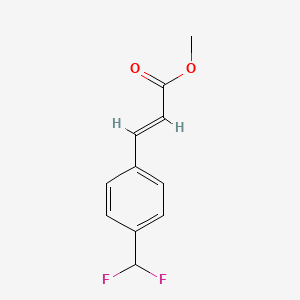
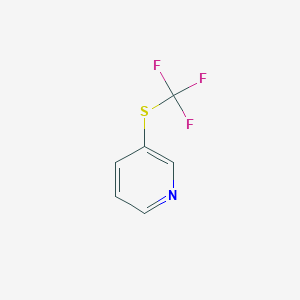

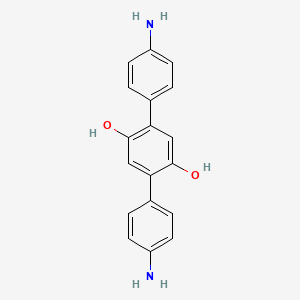
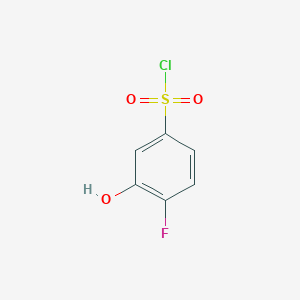
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)
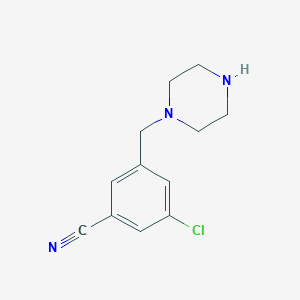
![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
